Methyl 5-bromo-1H-indazole-7-carboxylate is a chemical compound that belongs to the indazole family, characterized by its unique structure and diverse applications in scientific research. This compound is notable for its potential use in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various chemical reactions involving indazole derivatives and bromination processes. The availability of starting materials and reagents can influence the efficiency and yield of the synthesis.
Methyl 5-bromo-1H-indazole-7-carboxylate is classified as an indazole derivative, which is a bicyclic compound containing a five-membered ring fused to a six-membered aromatic ring. It is also categorized under carboxylate esters due to the presence of the carboxylate functional group.
The synthesis of methyl 5-bromo-1H-indazole-7-carboxylate typically involves two main steps: bromination and esterification.
The molecular structure of methyl 5-bromo-1H-indazole-7-carboxylate can be represented as follows:
This indicates that the compound contains nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms.
Methyl 5-bromo-1H-indazole-7-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by factors such as solvent polarity, temperature, and the nature of nucleophiles used in substitution reactions.
The mechanism of action for methyl 5-bromo-1H-indazole-7-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its binding affinity due to increased lipophilicity and potential for halogen bonding.
Research indicates that indazole derivatives exhibit various biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The specific pathways affected by this compound require further investigation through pharmacological studies.
Methyl 5-bromo-1H-indazole-7-carboxylate has potential applications in:
This compound's unique properties make it a valuable candidate for further research in medicinal chemistry and related fields.
Regioselective bromination at the C5 position of the indazole scaffold is critical for synthesizing Methyl 5-bromo-1H-indazole-7-carboxylate. Traditional electrophilic bromination using molecular bromine (Br₂) in acetic acid often yields mixtures of mono- and polybrominated byproducts due to the competing reactivity of electron-rich C3, C5, and C7 positions. For example, bromination of unsubstituted indazole-3-carboxylic acid under forcing conditions (120°C, glacial acetic acid) yields only 87.5% of the desired 5-bromo isomer after extensive purification, highlighting selectivity challenges [7].
Metal-free strategies using N-bromosuccinimide (NBS) have emerged as superior alternatives, leveraging solvent and temperature control to direct regiochemistry. In ethanol at 50°C, NBS selectively monobrominates 2-substituted indazoles at C3 with 98% yield. For C5 selectivity in 1H-indazoles, electronic deactivation of C3 via N-protection or C7 carboxylation is essential. Polar aprotic solvents like DMF further enhance C5 selectivity; reacting N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide with 1.1 equiv NBS in DMF at 80°C achieves 84% yield of the C7-brominated product, with minimal dibromination (10%) [9]. DFT studies confirm that steric hindrance at C5 and electronic factors favor C7 attack, but C5 bromination dominates when C7 is blocked by an electron-withdrawing group like a carboxylate .
Table 1: Solvent and Stoichiometry Effects on Indazole Bromination
Substrate | Reagent | Solvent | Temp (°C) | C5 Product Yield (%) | Major Byproducts |
---|---|---|---|---|---|
1H-Indazole-3-COOH | Br₂ (2 eq) | AcOH | 90 | 87.5 | 3,5-Dibromo (traces) |
2-Phenyl-2H-indazole | NBS (1 eq) | EtOH | 50 | 98 | None |
4-TsNH-1H-indazole | NBS (1.1 eq) | DMF | 80 | 0 (C7=84%) | 5,7-Dibromo (10%) |
Carboxylation at the indazole C7 position enables direct access to Methyl 5-bromo-1H-indazole-7-carboxylate precursors. Two primary strategies exist: (1) direct C−H carboxylation and (2) halogen-metal exchange followed by CO₂ quenching. Direct C−H carboxylation remains challenging due to the low nucleophilicity of the C7 position. However, enzymatic carboxylation inspired by RuBisCO's CO₂ fixation demonstrates feasibility under mild conditions, though yields for indazoles are suboptimal [10].
More practical is the halogen-metal exchange route. 5,7-Dibromo-1H-indazole undergoes selective lithiation at C7 using n-butyllithium at -78°C, followed by CO₂ quenching to yield 5-bromo-1H-indazole-7-carboxylic acid. This method achieves 70–85% yield but requires stringent anhydrous conditions [6]. Alternative Pd-catalyzed carboxylation of 7-bromo-5-substituted indazoles uses Pd(OAc)₂/dppf with in situ-generated ZnEt₂/CO₂, providing moderate yields (60–75%) but tolerating diverse functional groups [4].
Key considerations:
Esterification of 5-bromo-1H-indazole-7-carboxylic acid to the methyl ester is typically achieved via Fischer–Speier or carbodiimide-mediated methods. Classical Fischer conditions (MeOH, H₂SO₄, reflux) afford modest yields (60–70%) but risk N-alkylation or hydrolysis of the bromide [3]. Superior methods employ dimethylformamide dimethyl acetal (DMF-DMA) or methyl iodide with silver carbonate (Ag₂CO₃) in DMF. The latter achieves 90% yield in 2 hours at 60°C by mitigating acid-mediated decarboxylation [8] [6].
For acid-sensitive substrates, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCI) with 4-dimethylaminopyridine (DMAP) in dichloromethane provides near-quantitative conversion at 25°C. This protocol preserves halogen integrity and avoids epimerization, crucial for chiral indazole derivatives [8].
Optimized workflow:
Palladium-catalyzed cross-coupling enables late-stage diversification of Methyl 5-bromo-1H-indazole-7-carboxylate but requires tailored catalysts to suppress protodebromination or ester hydrolysis. Ferrocene-based complexes like PdCl₂(dppf) exhibit superior performance in Suzuki–Miyaura reactions, with DFT studies confirming low energy barriers (ΔG‡ = 18.7 kcal/mol) during oxidative addition [5].
Immobilization of Pd on ionic liquids (e.g., BMImBF₄) enhances recyclability. A catalyst system of PdCl₂(dppf)/BMImBF₄ facilitates Suzuki coupling at 80°C with 93% yield and retains 89% activity after five cycles. This approach minimizes Pd black formation and stabilizes the active Pd(0) species [5]. Copper(I) iodide/phenanthroline systems catalyze Buchwald–Hartwig amidation of the C5 bromide, achieving 85% yield without ester cleavage [4].
Table 2: Catalyst Performance in Indazole C5 Functionalization
Catalyst System | Reaction Type | Temp (°C) | Yield (%) | Recycles | Key Advantage |
---|---|---|---|---|---|
PdCl₂(dppf)/BMImBF₄ | Suzuki coupling | 80 | 93 | 5 (89% ret.) | Negligible Pd leaching |
Pd(OAc)₂/XPhos | Methoxycarbonylation | 100 | 78 | Not reported | No CO gas required |
CuI/1,10-phenanthroline | C−N coupling | 110 | 85 | Not reported | Ester stability |
Solvent selection and catalyst design are pivotal for minimizing waste in synthesizing Methyl 5-bromo-1H-indazole-7-carboxylate. Key advances include:
Life-cycle analysis confirms that ethanol/water solvent systems lower the process mass intensity (PMI) by 40% compared to DMF or acetonitrile. Additionally, flow chemistry techniques for carboxylation using immobilized Zn catalysts reduce CO₂ waste by 60% through efficient gas-liquid mass transfer [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: